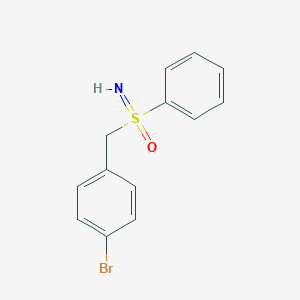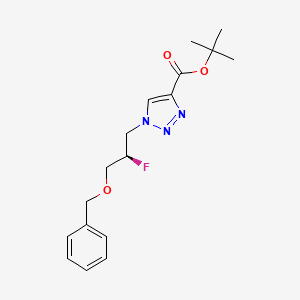
(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound, belonging to the family of triazoles, exhibits significant pharmacological and industrial potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate can involve multiple steps:
Benzylation: : Initially, the benzylation of a fluoropropyl derivative is carried out to introduce the benzyloxy group.
Triazole Formation: : The key step involves the cycloaddition reaction to form the 1H-1,2,3-triazole ring.
Carboxylation: : The carboxylate group is then introduced, often using tert-butyl esterification techniques to stabilize the compound.
Chiral Resolution: : This final step ensures the compound is in its (R)-enantiomer form, typically achieved through chiral chromatography.
Industrial Production Methods: Industrial-scale synthesis would typically involve:
Automated Flow Reactors: : These ensure consistent reaction conditions and high yields.
Optimized Catalysts: : To reduce reaction times and improve efficiency.
Purification Systems: : Advanced chromatographic and crystallization methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, primarily affecting the benzyloxy group.
Reduction: : Reduction reactions might target the triazole ring, leading to ring-opening or modification.
Substitution: : Nucleophilic substitution reactions can occur at the fluoropropyl group.
Common Reagents and Conditions Used:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employing hydrogenation or lithium aluminum hydride.
Substitution: : Using alkyl halides or other nucleophiles under basic conditions.
Major Products Formed from These Reactions:
Oxidation Products: : Formation of carboxylic acids or ketones.
Reduction Products: : Formation of amines or alcohols.
Substitution Products: : Varied alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-Tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate has numerous applications, including:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Serves as a probe in studying enzyme reactions and metabolic pathways.
Medicine: : Potentially useful in developing drugs for treating neurological disorders and cancers.
Industry: : Used in materials science for developing new polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets and Pathways Involved: : It can bind to enzymes involved in metabolic processes or receptors in neural pathways, modulating their activity. The fluoropropyl and triazole moieties play a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Compared to other triazole derivatives:
Uniqueness: : The presence of the benzyloxy and fluoropropyl groups provides enhanced pharmacokinetic properties and improved binding selectivity.
Similar Compounds: : Similar compounds include 1,2,3-triazole derivatives like 1-(2-fluoropropyl)-4-phenyl-1H-1,2,3-triazole and 4-tert-butyl 1-(3-phenoxy-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate, each having distinct variations in their chemical structure that impact their reactivity and applications.
Properties
IUPAC Name |
tert-butyl 1-[(2R)-2-fluoro-3-phenylmethoxypropyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)15-10-21(20-19-15)9-14(18)12-23-11-13-7-5-4-6-8-13/h4-8,10,14H,9,11-12H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFAVNRAMBWTSH-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)C[C@H](COCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


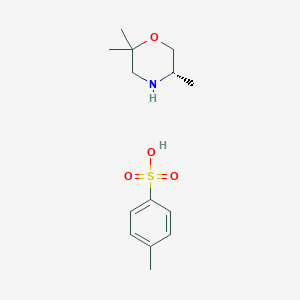
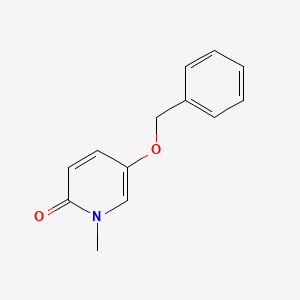
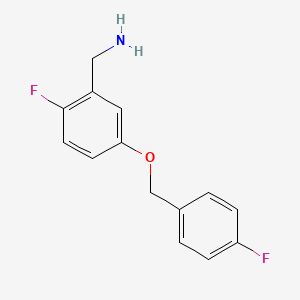
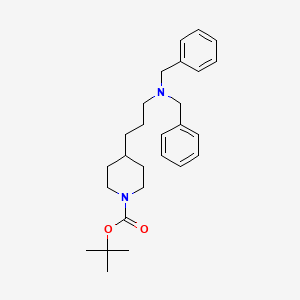
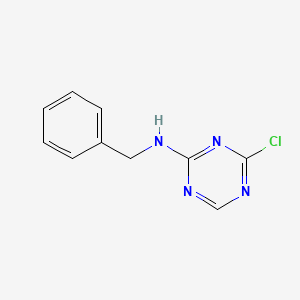
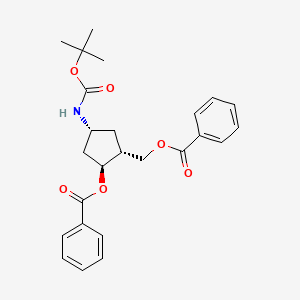
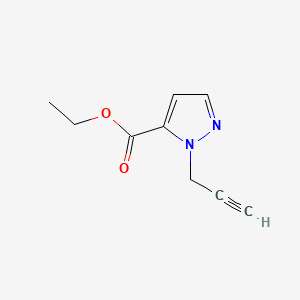
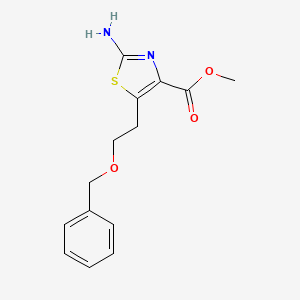
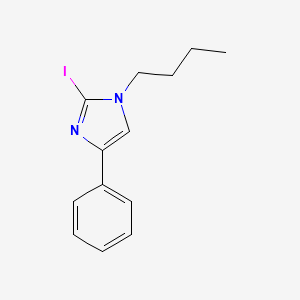

![Ethyl 2-methylbenzo[d]oxazole-7-carboxylate](/img/structure/B8104899.png)
